molecular formula C16H17N3S B12002559 4-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone CAS No. 769144-05-0

4-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone

Cat. No.: B12002559
CAS No.: 769144-05-0
M. Wt: 283.4 g/mol
InChI Key: UYKUKIBYZVBZSB-GZTJUZNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 4-methylbenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.

Scientific Research Applications

4-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets, including enzymes and receptors. The compound can chelate metal ions, forming stable complexes that inhibit enzyme activity. Additionally, it can interfere with cellular pathways by binding to specific proteins, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
  • 2-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone
  • 4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
  • 4-Ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone

Uniqueness

4-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde and thiosemicarbazone moieties.

Properties

CAS No.

769144-05-0

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

1-(3-methylphenyl)-3-[(E)-(4-methylphenyl)methylideneamino]thiourea

InChI

InChI=1S/C16H17N3S/c1-12-6-8-14(9-7-12)11-17-19-16(20)18-15-5-3-4-13(2)10-15/h3-11H,1-2H3,(H2,18,19,20)/b17-11+

InChI Key

UYKUKIBYZVBZSB-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC(=C2)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC(=C2)C

Origin of Product

United States

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